molecular formula C7H5BrO3 B1662036 6-Bromo-1,3-benzodioxol-5-ol CAS No. 6941-70-4

6-Bromo-1,3-benzodioxol-5-ol

Cat. No. B1662036
CAS RN: 6941-70-4
M. Wt: 217.02 g/mol
InChI Key: TUYBCLHMZFLWRY-UHFFFAOYSA-N
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Patent
US04692166

Procedure details

To a solution of 0.18 mol (25 g) of 4,5-methylenedioxyphenol in 125 ml of glacial acetic acid, a solution of 0.16 mol (29 g) of bromine in 145 ml of glacial acetic acid is added slowly, the temperature of the reaction medium being maintained at between 15° and 25° C. When the addition is complete, the reaction medium is poured into 1.5 liters of ice-cold water. The expected product precipitates. After being drained, it is washed with water until the solvent has been removed. After being dried under vacuum in the presence of potassium hydroxide, it is recrystallized from a petroleum ether/ethyl acetate mixture or from cyclohexane. It melts at 84° C. (decomposition).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
145 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1.5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:9][C:8]2[C:3](=[CH:4][CH:5]=[C:6]([OH:10])[CH:7]=2)[O:2]1.[Br:11]Br>C(O)(=O)C>[Br:11][C:5]1[CH:4]=[C:3]2[O:2][CH2:1][O:9][C:8]2=[CH:7][C:6]=1[OH:10]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1OC2=CC=C(C=C2O1)O
Name
Quantity
29 g
Type
reactant
Smiles
BrBr
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
145 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice
Quantity
1.5 L
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the reaction medium being maintained at between 15° and 25° C
ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
The expected product precipitates
WASH
Type
WASH
Details
it is washed with water until the solvent
CUSTOM
Type
CUSTOM
Details
has been removed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After being dried under vacuum in the presence of potassium hydroxide, it
CUSTOM
Type
CUSTOM
Details
is recrystallized from a petroleum ether/ethyl acetate mixture or from cyclohexane

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=C2C(=C1)OCO2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.